REACTION_CXSMILES
|
CN1CCN([CH2:8][CH2:9][CH2:10][NH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)CC1.[OH2:21].NN.[CH3:24][CH2:25]O>[Ni]>[NH2:18][C:15]1[CH:14]=[CH:13][C:12]([N:11]2[CH2:10][CH2:9][CH:8]([OH:21])[CH2:25][CH2:24]2)=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
[3-(4-Methyl-piperazin-1-yl)-propyl]-(4-nitro-phenyl)-amine
|
Quantity
|
0.742 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCCNC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.642 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 15 minutes at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stopped bubbling
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered over celite
|
Type
|
WASH
|
Details
|
The celite was washed with MeOH (˜20 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic solutions were then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude oil was then purified over silica (3% Chloroform/Hexanes to 10% Chloroform/Hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |